molecular formula C13H18ClFN2O2 B8165125 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

Cat. No.: B8165125
M. Wt: 288.74 g/mol
InChI Key: YXLRGUJKSYIVES-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a compound that features a piperidine ring, a phenoxy group, and a fluoro substituent

Preparation Methods

The synthesis of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxyacetamide core: This involves the reaction of 3-fluoro-4-(piperidin-4-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.

    Hydrochloride formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: It is employed in studies investigating the interaction of piperidine-containing compounds with biological targets, such as receptors and enzymes.

    Pharmaceutical Development: The compound is explored for its potential as a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects.

Comparison with Similar Compounds

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can be compared with other piperidine-containing compounds, such as:

    3-(3-Fluoro-4-piperidin-4-ylphenylamino)piperidine-2,6-dione hydrochloride:

    3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: Similar in containing a piperidine ring, this compound has different functional groups and is used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-fluoro-4-piperidin-4-ylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-12-7-10(18-8-13(15)17)1-2-11(12)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6,8H2,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLRGUJKSYIVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)OCC(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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